Phenyl(~13~C_2_)acetonitrile
Description
Phenyl(~13~C₂)acetonitrile (C₆H₅CH₂¹³C≡N) is a stable isotope-labeled derivative of benzyl cyanide (phenylacetonitrile), where two carbon atoms—specifically the α-carbon (CH₂ group) and the cyano carbon (C≡N)—are replaced with carbon-13 isotopes . This compound is critical in advanced research applications, particularly in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) studies. Its isotopic labeling enables precise tracking of metabolic pathways and molecular interactions, as demonstrated in studies involving *¹³C-labeled tyrosine and lactate . The purity of ¹³C-labeled variants typically exceeds 99%, ensuring minimal interference in analytical workflows .
Properties
IUPAC Name |
2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-AKZCFXPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13C]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745717 | |
| Record name | Phenyl(~13~C_2_)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-40-9 | |
| Record name | Phenyl(~13~C_2_)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286425-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(~13~C_2_)acetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of phenylacetonitrile. The isotopic labeling is achieved by using carbon-13 labeled sodium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is purified through distillation or recrystallization to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl(~13~C_2_)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl cyanide.
Reduction: Reduction reactions can convert this compound to phenyl(~13~C_2_)ethylamine.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl cyanide.
Reduction: Phenyl(~13~C_2_)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Phenyl(~13~C_2_)acetonitrile is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.
Mechanism of Action
The mechanism of action of phenyl(~13~C_2_)acetonitrile involves its incorporation into chemical reactions where the carbon-13 isotopes serve as tracers. This allows researchers to track the movement and transformation of carbon atoms through various pathways. The molecular targets and pathways involved depend on the specific reaction or biological process being studied.
Comparison with Similar Compounds
The structural and functional diversity of phenylacetonitrile derivatives arises from isotopic labeling, substituent variations, and applications in separation science. Below is a detailed comparison:
Isotopic Variants of Phenylacetonitrile
Key Insights :
- Positional isotopomers (e.g., ¹³C at α-CH₂ vs. cyano-C≡N) are used for distinct applications, such as retinal synthesis (cyano-¹³C) or metabolic tracking (α-¹³C) .
Structural Analogues with Functional Substituents
Key Insights :
- Electron-withdrawing groups (e.g., -CF₃, -SO₂) increase electrophilicity, making these derivatives reactive in nucleophilic substitutions .
- Bulky substituents (e.g., phosphoranylidene) enable applications in polymer science and catalysis .
Chromatographic Behavior and Solvent Interactions
- Phenylacetonitrile vs. Methanol/Acetonitrile in HPLC: Phenyl stationary phases exhibit π-π interactions with aromatic analytes. Acetonitrile suppresses these interactions compared to methanol, altering retention times . Example: In separations of 1-naphthoic acid, methanol enhances selectivity via π-π interactions, while acetonitrile reduces retention .
Table 1: Isotopic Variants of Phenylacetonitrile
| Property | Phenyl(~13~C₂)acetonitrile | Benzyl Cyanide-(cyano-¹³C) | Benzyl Cyanide (Non-labeled) |
|---|---|---|---|
| Molecular Weight | 118.14 | 118.14 | 117.15 |
| Purity | ≥99% | ≥99% | ≥95–99% |
| Primary Application | Metabolic tracing | Retinal synthesis | Organic synthesis |
Table 2: Structural Analogues
| Compound | Boiling Point (K) | LogP (Predicted) | Key Functional Role |
|---|---|---|---|
| 2-(Trifluoromethyl)phenyl acetonitrile | 365.00 | 2.78 | Electrophilic intermediate |
| (Phenylsulfonyl)acetonitrile | - | 1.45 | Nucleophilic reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing isotopically labeled phenylacetonitriles like Phenyl(~13~C₂)acetonitrile?
- Methodological Answer : Phenylacetonitrile derivatives are typically synthesized via nucleophilic substitution, Beckmann rearrangement, or condensation reactions. For isotopic labeling, precursors like ¹³C-enriched cyanide or acetylene can be used. For example, Beckmann rearrangement of ketoximes in acetonitrile under acidic conditions yields high-purity amides, which can be adapted for ¹³C-labeled analogs by substituting with ¹³C-enriched reagents . Purification often involves column chromatography or recrystallization to ensure isotopic integrity.
Q. How is Phenyl(~13~C₂)acetonitrile used as a solvent or reagent in analytical workflows?
- Methodological Answer : ¹³C-labeled acetonitrile is critical in preparing isotopically labeled internal standards for mass spectrometry. For instance, in phthalate metabolite analysis, ¹³C₂-labeled acetonitrile is used to dissolve and dilute stock solutions, ensuring accurate quantification by compensating for matrix effects . Its low UV absorbance and compatibility with reversed-phase HPLC columns make it ideal for high-sensitivity separations .
Q. What spectroscopic techniques are essential for characterizing Phenyl(~13~C₂)acetonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is primary for confirming isotopic labeling and structural integrity. Mass spectrometry (MS) with electron ionization or ESI validates molecular weight and isotopic distribution. For example, single-crystal X-ray diffraction (as in ) provides advanced structural validation but requires high-purity crystals .
Advanced Research Questions
Q. How does isotopic labeling with ¹³C in phenylacetonitrile influence reaction kinetics or metabolic studies?
- Methodological Answer : ¹³C labeling enables tracking of metabolic pathways via isotope ratio monitoring. For example, in studies of plant metabolism, ¹³C-labeled acetonitrile derivatives can trace the fate of specific carbons in intermediates like acetyl-CoA. Kinetic isotope effects (KIEs) must be quantified using techniques like time-resolved NMR or LC-MS to assess isotopic perturbations in reaction rates .
Q. What strategies mitigate isotopic dilution or scrambling during the synthesis of Phenyl(~13~C₂)acetonitrile?
- Methodological Answer : Scrambling is minimized by using inert atmospheres (N₂/Ar) and low-temperature reactions. For example, palladium-catalyzed coupling reactions (as in ) with ¹³C-labeled ligands reduce isotopic loss. Post-synthesis, purification via preparative HPLC with deuterated solvents preserves isotopic purity .
Q. How can Phenyl(~13~C₂)acetonitrile enhance sensitivity in environmental or biomedical trace analysis?
- Methodological Answer : In environmental monitoring, ¹³C-labeled acetonitrile derivatives serve as internal standards for detecting carbonyl compounds (e.g., formaldehyde) via DNPH derivatization. The ¹³C label eliminates background interference in MS/MS workflows, improving detection limits to sub-ppb levels . In biomedical research, isotopic labeling aids in quantifying drug metabolites with high precision, as seen in pharmacokinetic studies of fexofenadine .
Q. What role does Phenyl(~13~C₂)acetonitrile play in studying enzyme-substrate interactions?
- Methodological Answer : Isotopic labeling allows for mechanistic studies using techniques like kinetic isotope effect (KIE) analysis. For example, in cytochrome P450 assays, ¹³C-labeled acetonitrile derivatives can identify rate-limiting steps in oxidation reactions. Molecular docking simulations paired with isotopic data (e.g., from ) reveal binding affinities and conformational changes in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
